1-ethyl-N-(trifluoromethyl)piperidin-4-amine
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Overview
Description
1-ethyl-N-(trifluoromethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(trifluoromethyl)piperidin-4-amine typically involves the following steps:
Reductive Amination: The condensation of an amine with an aldehyde or ketone, followed by the reduction of the imine group, is a common method for synthesizing piperidine derivatives.
Cyclization Reactions: Cyclization of appropriate precursors can also lead to the formation of piperidine rings.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of intermediates.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.
Chemical Reactions Analysis
1-ethyl-N-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
1-ethyl-N-(trifluoromethyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with potential therapeutic effects.
Biological Studies: The compound’s biological activity makes it useful in studying biochemical pathways and molecular interactions.
Industrial Applications: It is employed in the synthesis of complex organic molecules for various industrial processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-ethyl-N-(trifluoromethyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: This compound also contains a trifluoromethyl group but differs in its substitution pattern.
4-Amino-2-(trifluoromethyl)pyridine: Another trifluoromethyl-containing compound with a different heterocyclic structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H15F3N2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-ethyl-N-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C8H15F3N2/c1-2-13-5-3-7(4-6-13)12-8(9,10)11/h7,12H,2-6H2,1H3 |
InChI Key |
ZISYVHHZGMUXQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)NC(F)(F)F |
Origin of Product |
United States |
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